molecular formula C24H30N2O4 B4880043 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide

Cat. No. B4880043
M. Wt: 410.5 g/mol
InChI Key: KFFLKMDBZQXHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide, also known as MPWB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide is not fully understood, but research has shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and division of cancer cells. Additionally, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been shown to have a variety of biochemical and physiological effects. Research has shown that 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce the size of tumors. Additionally, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide in lab experiments is its anti-cancer properties, which make it a promising candidate for cancer research. Additionally, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been shown to have neuroprotective effects, which make it a potential candidate for research on neurodegenerative diseases. However, one limitation of using 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Additionally, research could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could focus on developing more efficient synthesis methods for 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide to improve its availability for research.

Scientific Research Applications

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Research has shown that 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-29-18-14-23(27)26-16-12-22(13-17-26)30-21-9-7-20(8-10-21)24(28)25-15-11-19-5-3-2-4-6-19/h2-10,22H,11-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFLKMDBZQXHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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